Product packaging for Ftfmp-fpim(Cat. No.:CAS No. 123724-77-6)

Ftfmp-fpim

Cat. No.: B052037
CAS No.: 123724-77-6
M. Wt: 413.9 g/mol
InChI Key: LEILMSJMSYKJPU-UHFFFAOYSA-N
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Description

Ftfmp-fpim, an Fmoc-protected amino acid derivative, is a critically valuable reagent in the field of solid-phase peptide synthesis (SPPS). Its primary research value lies in its role as a building block for the incorporation of specific, often complex, amino acid analogs into synthetic peptides. The compound features the acid-labile Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is selectively removed under mild basic conditions (e.g., piperidine), allowing for iterative peptide chain elongation. The specific side-chain protecting group(s) denoted by the "Ftfmp" abbreviation are designed to be orthogonal to the Fmoc group, remaining stable during deprotection cycles and being cleaved under specific conditions in the final deprotection step (e.g., with TFA).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20ClN7O3S B052037 Ftfmp-fpim CAS No. 123724-77-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-2-formamido-4-methyl-1,3-thiazole-5-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N7O3S.ClH/c1-8-12(26-15(20-8)19-7-23)14(25)21-9-5-10(22(2)6-9)13(24)18-4-3-11(16)17;/h5-7H,3-4H2,1-2H3,(H3,16,17)(H,18,24)(H,21,25)(H,19,20,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRRILODWZDXKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC=O)C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50924585
Record name N-{5-[(3-Amino-3-iminopropyl)carbamoyl]-1-methyl-1H-pyrrol-3-yl}-2-[(hydroxymethylidene)amino]-4-methyl-1,3-thiazole-5-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50924585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123724-77-6
Record name 5-(5-(((3-Amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-2-(formylamino)-4-methylthiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123724776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{5-[(3-Amino-3-iminopropyl)carbamoyl]-1-methyl-1H-pyrrol-3-yl}-2-[(hydroxymethylidene)amino]-4-methyl-1,3-thiazole-5-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50924585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Theoretical Frameworks for Molecular System Elucidation2.1. Fundamental Quantum Mechanical Principles in Chemical Studies2.1.1. The Many-Electron Problem and Advanced Approximations 2.1.2. The Born-Oppenheimer Approximation in Molecular Systems2.2. Density Functional Theory (DFT) Approaches for Chemical Systems2.2.1. Development and Application of Exchange-Correlation Functionals 2.2.2. Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations2.3. Ab Initio Quantum Chemistry Methods

Further investigation into the identity of "Ftfmp-fpim" would be necessary to locate relevant research and proceed with the requested analysis. It is possible that the compound is known by a different name, is part of proprietary research, or is a very recently synthesized molecule for which data has not yet been disseminated.

Ab Initio Quantum Chemistry Methods

Hartree-Fock Theory and its Extensions

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry approach that approximates the many-electron wavefunction of a system, such as a molecule, as a single Slater determinant. wikipedia.orgusp.br This method treats each electron as moving in the average electrostatic field created by all other electrons, thus neglecting electron correlation. wikipedia.orggithub.io The HF equations are solved iteratively using the self-consistent field (SCF) method until the electronic energy and wavefunction are stable. wikipedia.orgusp.br While computationally efficient, the neglect of electron correlation limits the accuracy of HF theory, particularly for quantitative predictions. ornl.gov

Extensions to the Hartree-Fock theory aim to improve its accuracy. One common extension involves using larger and more flexible basis sets to better represent the molecular orbitals. Another approach is to apply corrections to the HF energy, which leads into the domain of post-Hartree-Fock methods.

Post-Hartree-Fock Methodologies

To obtain more accurate results, methods that go beyond the single-determinant approximation of Hartree-Fock theory are necessary. These are known as post-Hartree-Fock methods and they explicitly incorporate electron correlation. wikipedia.orguba.ar

Møller-Plesset Perturbation Theory (MPPT): This method treats electron correlation as a perturbation to the Hartree-Fock Hamiltonian. wikipedia.orguni-rostock.dewustl.edu The energy is calculated to a specific order, with second-order Møller-Plesset theory (MP2) being a widely used and computationally efficient method that offers a significant improvement over Hartree-Fock. wikipedia.orgq-chem.com Higher orders, such as MP3 and MP4, provide further corrections but at a greater computational cost. wikipedia.orgq-chem.com It is important to note that MPn theory is not variational, meaning the calculated energy is not guaranteed to be an upper bound to the true energy, and the series can sometimes converge slowly. wikipedia.orgsmu.edu

Coupled Cluster (CC) Theory: Coupled cluster theory is a powerful and accurate method for including electron correlation. wikipedia.orgaps.org It describes the correlated wavefunction using an exponential ansatz acting on the Hartree-Fock determinant. wikipedia.orgarxiv.org The theory is truncated at different levels of excitation, such as Coupled Cluster Singles and Doubles (CCSD), and often includes a perturbative treatment of triple excitations (CCSD(T)) to achieve high accuracy for a wide range of molecular systems. CC methods are size-extensive, which is a crucial property for describing larger systems correctly. aps.org

A comparison of the scaling of these methods with the number of basis functions (N) is provided in the table below.

MethodComputational Scaling
Hartree-Fock (HF)O(N4)
Møller-Plesset 2nd order (MP2)O(N5)
Coupled Cluster Singles & Doubles (CCSD)O(N6)
CCSD with perturbative triples (CCSD(T))O(N7)
Multireference Quantum Chemistry Approaches

For molecules with significant static correlation, such as those with stretched bonds, diradical character, or certain excited states, a single-determinant reference wavefunction (like in Hartree-Fock) is inadequate. In such cases, multireference (MR) methods are required. cam.ac.uk These methods use a linear combination of multiple Slater determinants as the reference wavefunction.

Examples of multireference methods include:

Multiconfigurational Self-Consistent Field (MCSCF): This method optimizes both the molecular orbitals and the coefficients of the configuration interaction expansion simultaneously. uba.ar

Multireference Configuration Interaction (MRCI): This approach performs a configuration interaction calculation from a multiconfigurational reference wavefunction. arxiv.org

Multireference Perturbation Theory (e.g., CASPT2): These methods apply perturbation theory to a multireference wavefunction to account for dynamic electron correlation.

The selection of the appropriate active space (the set of orbitals and electrons included in the multireference treatment) is a critical step in these calculations. stackexchange.com A new open-source library, Forte, specializes in advanced multireference quantum chemistry methods. arxiv.org

Semi-Empirical and Empirical Quantum Chemistry Methods

For very large molecular systems where ab initio methods are computationally prohibitive, semi-empirical and empirical methods offer a viable alternative. These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. uni-muenchen.dewikipedia.org

Semi-empirical methods, such as MNDO, AM1, and PM3, neglect many of the computationally expensive two-electron integrals and replace them with parameterized expressions. uni-muenchen.deuomustansiriyah.edu.iqscispace.comresearchgate.net This parameterization implicitly includes some effects of electron correlation. wikipedia.org While much faster than ab initio methods, their accuracy is highly dependent on the quality of the parameterization and whether the molecule under study is similar to those in the training set used to develop the method. wikipedia.org

Principles of Statistical Mechanics and Classical Simulation Techniques

Statistical mechanics provides the theoretical framework to connect the microscopic properties of molecules to the macroscopic thermodynamic properties of a bulk system. caltech.eduwikipedia.orgcam.ac.uk It uses probability theory to describe the behavior of large ensembles of molecules. wikipedia.orgmccme.ru Key concepts include the definition of microstates and macrostates, the principle of equal a priori probabilities, and the use of statistical ensembles (such as the microcanonical, canonical, and grand canonical ensembles) to calculate thermodynamic quantities like temperature, pressure, and entropy. wikipedia.orgcam.ac.ukmccme.ruyoutube.com

Classical simulation techniques, such as Molecular Dynamics (MD) and Monte Carlo (MC) simulations, are computational methods based on statistical mechanics. wikipedia.org These simulations treat molecules as classical particles interacting through a force field, which is a set of potential energy functions that describe the intra- and intermolecular interactions. By simulating the movement of atoms over time (MD) or generating a series of configurations based on their statistical probability (MC), these methods can be used to study the dynamic behavior, conformational changes, and thermodynamic properties of large molecular systems, including this compound in a condensed phase. The accuracy of these simulations is critically dependent on the quality of the force field used.

Computational Methodologies for Investigating Molecular Systems

Basis Set Selection and Optimization Strategies

In quantum chemistry, a basis set is a collection of mathematical functions used to describe the electronic wave function of a molecule numberanalytics.com. These functions, often centered on atomic nuclei, form the foundation for expanding molecular orbitals as linear combinations of atomic orbitals numberanalytics.com. The choice of basis set significantly impacts both the accuracy and computational cost of quantum chemical calculations numberanalytics.comchemistryviews.org.

Historically, basis sets evolved from Slater-type orbitals (STOs) to Gaussian-type orbitals (GTOs), with GTOs becoming the standard due to their computational efficiency, particularly for post-Hartree-Fock methods numberanalytics.comwikipedia.org. Various families of basis sets have since been developed, each with specific strengths and applications:

Pople Basis Sets: Examples include 6-31G and 6-311G, known for balancing accuracy and computational efficiency numberanalytics.com.

Dunning Basis Sets: Such as cc-pVDZ and cc-pVTZ, designed for systematic convergence to the complete basis set (CBS) limit, often used for high-accuracy calculations numberanalytics.com. These are also known as correlation-consistent basis sets, designed to recover electron correlation fiveable.me.

Karlsruhe Basis Sets: Including def2-SVP and def2-TZVP, recognized for their accuracy, especially for transition metal complexes and heavy elements numberanalytics.com.

Basis sets are also categorized by their size and flexibility:

Minimal Basis Sets: These use the minimum number of basis functions required to describe atomic orbitals, offering computational efficiency but often lacking accuracy (e.g., STO-3G) numberanalytics.comlibretexts.org.

Double-zeta (DZ) and Triple-zeta (TZ) Basis Sets: These incorporate additional basis functions to enhance the description of atomic orbitals, improving accuracy in molecular geometry predictions numberanalytics.comfiveable.me.

Split-Valence Basis Sets: These differentiate between core and valence orbitals, using multiple functions for valence orbitals to better describe chemical bonding (e.g., 3-21G, 6-31G) fiveable.me.

Polarization Functions: Denoted by asterisks (e.g., 6-31G*), these add functions with higher angular momentum to better describe electron distribution, particularly important for systems with non-hydrogen atoms wavefun.com.

Diffuse Functions: Indicated by a plus sign (e.g., 6-31+G*), these are crucial for systems with diffuse electron densities, such as anions or excited states wavefun.comresearchgate.net.

The selection of an appropriate basis set is a critical decision, influenced by factors such as the molecule's size, the property of interest, and available computational resources numberanalytics.comreddit.comshodor.org. Larger molecules generally require larger basis sets for a given accuracy level, and specific properties like NMR chemical shifts demand higher accuracy and thus larger basis sets numberanalytics.com. A balance between accuracy and computational cost is always sought, as computational expense grows rapidly with basis set size shodor.orgq-chem.comumich.edu. Consulting existing literature for similar systems and objectives is a common strategy for making informed decisions researchgate.netreddit.com.

Optimization strategies in ab initio calculations often involve iterative procedures to refine the electronic density or other parameters to reach a desired solution uni-goettingen.de. Techniques like the Levenberg-Marquardt algorithm or Broyden family methods are employed to ensure convergence uni-goettingen.de. Recent advancements also include machine-learning techniques to optimize configurations and accelerate calculations by predicting properties like magnetic couplings arxiv.org.

Overview of Computational Chemistry Software and Development

Computational chemistry relies on a diverse array of software packages, each designed to perform specific types of calculations and simulations. These tools enable researchers to explore molecular structures, predict properties, and simulate chemical reactions. The development of these software platforms is an ongoing process, driven by advancements in theoretical methods, increasing computational power, and the growing demand for more accurate and efficient simulations.

Commonly used computational chemistry software can be broadly categorized by the types of calculations they support:

Quantum Chemistry Packages: These are designed for ab initio (from first principles) calculations, density functional theory (DFT), and semi-empirical methods. They are used to determine electronic structures, energies, molecular geometries, and spectroscopic properties. Examples include Gaussian, ORCA, Q-Chem, and NWChem.

Molecular Dynamics (MD) Software: These packages simulate the time-dependent behavior of molecular systems, providing insights into conformational changes, protein folding, and material properties. Popular choices include GROMACS, AMBER, NAMD, and Desmond.

Molecular Mechanics (MM) Software: Used for larger systems where quantum mechanical calculations are too computationally expensive, MM methods employ classical physics to model molecular interactions. Software like CHARMM and AMBER (which also has MM capabilities) are widely used.

Cheminformatics and Drug Discovery Tools: These encompass a range of software for managing chemical data, virtual screening, lead optimization, and pharmacophore modeling. Examples include Schrödinger Suite, OpenEye Scientific Software, and various open-source tools like RDKit.

Visualization Software: Essential for interpreting computational results, these tools allow for the 3D visualization of molecular structures, orbitals, electron densities, and simulation trajectories. VMD, PyMOL, and Avogadro are commonly used.

The development of computational chemistry software is characterized by several trends:

Increased Efficiency and Scalability: Developers continuously optimize algorithms and code to leverage high-performance computing (HPC) architectures, enabling simulations of larger and more complex systems.

Integration of Machine Learning (ML) and Artificial Intelligence (AI): ML techniques are increasingly integrated to accelerate calculations, predict properties, and explore chemical space more efficiently. This includes developing machine learning potentials and using AI for data analysis and lead compound identification numberanalytics.com.

Open-Source Initiatives: The rise of open-source software promotes collaboration, transparency, and accessibility, allowing researchers to modify, extend, and scrutinize the code. This fosters innovation and reduces barriers to entry for new users.

User-Friendly Interfaces: Efforts are being made to develop more intuitive graphical user interfaces (GUIs) to make complex computational methods accessible to a broader scientific community, including non-specialists.

Specialized Modules and Workflows: Software often includes specialized modules for specific applications, such as reaction pathway finding, excited state calculations, or solid-state simulations. Integrated workflows automate multi-step computational processes.

The continuous evolution of computational chemistry software is vital for pushing the boundaries of what can be simulated and understood in molecular science, facilitating discoveries in diverse scientific disciplines.

High-Performance Computing Infrastructure and Data Management in Computational Chemistry

High-Performance Computing (HPC) infrastructure is indispensable for modern computational chemistry, enabling the execution of complex simulations and calculations that would be intractable on standard computing systems. The demanding nature of quantum mechanical calculations, molecular dynamics simulations, and large-scale data analysis necessitates powerful hardware and efficient data management strategies.

HPC infrastructure typically comprises:

Compute Nodes: These are the core processing units, often equipped with multiple central processing units (CPUs) and graphics processing units (GPUs). GPUs, in particular, have become crucial for accelerating many computational chemistry tasks due to their parallel processing capabilities.

High-Speed Interconnects: Networks like InfiniBand or Omni-Path connect compute nodes, allowing for rapid data exchange between processors and enabling efficient parallel execution of tasks across hundreds or thousands of cores.

High-Performance Storage Systems: Large-scale, fast storage solutions (e.g., Lustre, GPFS) are required to handle the massive input and output (I/O) demands of computational chemistry simulations, which can generate terabytes or even petabytes of data.

Job Schedulers and Resource Managers: Software like Slurm or PBS Pro manage the allocation of computational resources to various jobs, ensuring efficient utilization of the HPC cluster.

The challenges in computational chemistry data management are significant due to the sheer volume, velocity, and variety of data generated. Effective data management is crucial for reproducibility, collaboration, and maximizing the scientific value of computational results. Key aspects include:

Data Storage and Archiving: Establishing robust systems for long-term storage and archiving of raw simulation data, processed results, and metadata.

Data Organization and Annotation: Implementing systematic approaches for organizing data, including consistent naming conventions and comprehensive metadata to describe the computational methods, parameters, and conditions used.

Data Sharing and Accessibility: Developing mechanisms to securely and efficiently share data within research groups, across institutions, and with the broader scientific community.

Data Provenance and Reproducibility: Tracking the origin and transformation of data throughout the computational workflow to ensure the reproducibility of results.

Implementation of FAIR Data Principles in Computational Chemistry Research

The FAIR (Findable, Accessible, Interoperable, and Reusable) data principles provide a framework for enhancing the value of scientific data, including that generated in computational chemistry research. Implementing FAIR principles aims to make data not only human-readable but also machine-actionable, facilitating automated discovery and reuse.

Findable: This principle emphasizes the importance of metadata and unique identifiers. In computational chemistry, this means assigning persistent identifiers (e.g., DOIs) to datasets, making them discoverable through searchable metadata in public repositories. Metadata should be rich enough to allow users to find the data of interest.

Accessible: Data should be retrievable via standard communication protocols. This involves using open, free, and universally implementable protocols (e.g., HTTP) for data access. Authentication and authorization mechanisms should be clear and well-defined where access restrictions apply.

Interoperable: Data and metadata should use shared vocabularies and standards to enable integration with other datasets and applications. This includes using standardized formats for molecular structures (e.g., SMILES, InChI), simulation parameters, and results, as well as employing ontologies and controlled vocabularies relevant to chemistry.

Reusable: The ultimate goal of FAIR is to maximize the utility of data for future research. This requires clear and accessible data usage licenses, detailed provenance information (how the data was generated), and domain-relevant community standards for metadata. For computational chemistry, this means documenting the specific software versions, basis sets, functionals, and convergence criteria used in simulations.

The implementation of FAIR principles in computational chemistry research fosters a more open and collaborative scientific ecosystem, accelerating discovery by enabling researchers to readily find, access, integrate, and reuse valuable computational data.

Theoretical Vibrational Analysis for Molecular Systems

Theoretical vibrational analysis is a critical computational technique used to predict and interpret the vibrational spectra of molecular systems, primarily infrared (IR) and Raman spectra. These analyses provide valuable insights into molecular structure, bonding, and dynamics.

The foundation of theoretical vibrational analysis lies in the harmonic approximation, where the potential energy surface around an equilibrium geometry is approximated as a parabolic function. Within this approximation, the molecular vibrations can be described as a set of independent normal modes. Each normal mode corresponds to a specific collective motion of atoms in the molecule and has an associated vibrational frequency.

The process typically involves the following steps:

Geometry Optimization: Before performing a vibrational analysis, the molecular geometry must be optimized to a stationary point (a local minimum) on the potential energy surface. This ensures that the calculated frequencies correspond to stable structures numberanalytics.com.

Hessian Matrix Calculation: The second derivatives of the energy with respect to atomic displacements form the Hessian matrix (also known as the force constant matrix). This matrix describes the curvature of the potential energy surface at the optimized geometry.

Normal Mode Analysis: Diagonalization of the mass-weighted Hessian matrix yields the vibrational frequencies (eigenvalues) and the corresponding normal modes (eigenvectors).

Real Frequencies: Positive eigenvalues correspond to real vibrational frequencies, indicating stable molecular vibrations.

Imaginary Frequencies: An imaginary frequency (negative eigenvalue) indicates that the optimized geometry is a transition state or a saddle point on the PES, rather than a true minimum. A true minimum should have no imaginary frequencies.

Intensity Calculation: For IR spectroscopy, the intensities of the vibrational bands are calculated from the change in the dipole moment with respect to atomic displacements. For Raman spectroscopy, intensities are derived from changes in the molecular polarizability. These calculated intensities help in assigning experimental peaks.

Applications and Limitations:

Theoretical vibrational analysis is widely used for:

Spectroscopic Assignment: Aiding in the assignment of experimental IR and Raman peaks by comparing calculated frequencies and intensities with experimental data.

Structure Elucidation: Confirming molecular structures by matching predicted vibrational patterns with experimental observations.

Conformational Analysis: Distinguishing between different conformers of a molecule based on their unique vibrational signatures.

Reaction Mechanism Studies: Identifying transition states and characterizing their vibrational modes to understand reaction pathways.

Thermodynamic Properties: Vibrational frequencies are used to calculate thermodynamic properties such as zero-point vibrational energy, enthalpy, entropy, and heat capacity.

While powerful, the harmonic approximation has limitations. It neglects anharmonic effects, which can lead to discrepancies between calculated and experimental frequencies, especially for large amplitude motions or at higher temperatures. More advanced methods, such as anharmonic vibrational analysis, can account for these effects but are significantly more computationally demanding. Despite these limitations, theoretical vibrational analysis remains an indispensable tool for understanding the intricate vibrational behavior of molecular systems.

Compound Names and PubChem CIDs

Advanced Computational Studies of Electronic Structure and Reactivity of Chemical Compounds

Electronic Structure Characterization via Quantum Chemical Calculations

Quantum chemical calculations are fundamental for investigating the electronic structure of molecules, providing insights into their stability, reactivity, and physical properties. tsukuba.ac.jpaps.orgresearchgate.netwavefun.com These computational approaches allow for the precise determination of electron distribution, energy levels, and spin states within a molecule. rsc.orgaps.orgarxiv.org

Analysis of Molecular Orbitals (HOMO-LUMO, Frontier Molecular Orbitals)

Molecular orbital theory describes the spatial distribution and energy levels of electrons within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as Frontier Molecular Orbitals (FMOs). ossila.comwikipedia.org These orbitals are critical in determining a molecule's chemical reactivity and optical properties. ossila.comreddit.commissouristate.edu The HOMO represents the highest energy level containing electrons and typically acts as an electron donor, while the LUMO is the lowest energy level that can accept electrons, functioning as an electron acceptor. ossila.comreddit.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a compound's stability and its ability to absorb light or undergo chemical reactions. wikipedia.orgmissouristate.edu A smaller HOMO-LUMO gap often correlates with higher reactivity and lower excitation energies for electronic transitions. wikipedia.orgmissouristate.edu Computational methods, such as Density Functional Theory (DFT), are widely used to calculate the energies and visualize the shapes of these orbitals. researchgate.netwavefun.comquantumzeitgeist.comunige.ch While specific HOMO-LUMO energy values for Ftfmp-fpim are not available in the current literature, a quantum chemical analysis would typically provide these values, offering crucial insights into its electron-donating and electron-accepting capabilities and its potential involvement in charge transfer processes.

Charge Distribution and Electrostatic Potential Mapping

Charge distribution analysis reveals how electron density is spread across a molecule, indicating regions of electron richness or deficiency. This information is vital for understanding intermolecular interactions, such as hydrogen bonding, and predicting sites of nucleophilic or electrophilic attack. Electrostatic Potential (ESP) maps visually represent the charge distribution, displaying the molecular surface colored according to the electrostatic potential experienced by a positive point charge. wavefun.com Regions with negative potential (red) indicate areas attractive to positive charges (e.g., electrophiles), while positive potential regions (blue) indicate areas attractive to negative charges (e.g., nucleophiles). wavefun.com Such maps are computed from the molecule's electron density and are invaluable for predicting molecular recognition, solvation effects, and reaction pathways. For this compound, computational studies would generate these maps to identify its most reactive sites and how it might interact with other molecules in a biological or chemical environment.

Spin Density and Multiplicity Analysis

Spin density analysis is particularly relevant for molecules that possess unpaired electrons, such as radicals or transition metal complexes. It describes the spatial distribution of unpaired electron spin within a molecule. wavefun.comaps.orgarxiv.org Understanding spin density is crucial for characterizing magnetic properties and for studying radical reactions. Multiplicity, defined as 2S+1 (where S is the total spin angular momentum), indicates the number of unpaired electrons in a molecule (e.g., singlet for S=0, doublet for S=1/2, triplet for S=1). Quantum chemical calculations can determine the ground state multiplicity and compute spin density distributions, providing insights into the nature of radical centers and their reactivity. While the specific spin density and multiplicity of this compound are not detailed in the provided information, such an analysis would be performed if the compound was suspected to exist in an open-shell state or participate in spin-dependent processes.

Theoretical Spectroscopy for Electronic and Vibrational Transitions

Theoretical spectroscopy utilizes quantum chemical calculations to predict various spectroscopic properties, enabling a direct comparison with experimental data and aiding in the interpretation of observed spectra. This approach is particularly powerful for complex molecules where experimental characterization might be challenging or for designing molecules with specific optical properties.

Prediction of UV-Vis Absorption and Emission Spectra

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by molecules in the UV and visible regions of the electromagnetic spectrum, typically from 100 to 900 nm. azooptics.comunchainedlabs.comdenovix.com This absorption corresponds to electronic transitions from occupied molecular orbitals to unoccupied ones, particularly π→π* and n→π* transitions in conjugated systems and carbonyl compounds. azooptics.com Computational methods, most notably Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the wavelengths and intensities of UV-Vis absorption and emission bands. azooptics.com These predictions can help identify chromophores (light-absorbing parts of a molecule) and understand the effects of structural modifications on optical properties. azooptics.com For this compound, theoretical UV-Vis calculations would predict its characteristic absorption peaks, providing insights into its electronic transitions and potential color, if any, in solution. An example of how UV-Vis spectra are typically presented is shown in the table below, although specific data for this compound is not available.

Table 1: Representative Predicted UV-Vis Absorption Data (Hypothetical for this compound)

Wavelength (nm)Absorption Intensity (Oscillator Strength)Electronic Transition Type
(e.g., 250)(e.g., 0.35)(e.g., π→π)
(e.g., 320)(e.g., 0.12)(e.g., n→π)

Computational Approaches to Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is an absorption technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. unl.ptmosbri.eu It is particularly valuable for determining the secondary structure of biomolecules like proteins and peptides, and for characterizing the conformation of other chiral compounds. unl.ptmosbri.eunih.gov Computational methods, often based on TD-DFT, can predict CD spectra by calculating the rotational strengths of electronic transitions. unl.pt These theoretical CD spectra can then be compared with experimental data to confirm molecular configurations, absolute stereochemistry, and conformational changes. unl.pt While specific CD data for this compound is not available, if this compound possesses chirality, computational CD spectroscopy would be instrumental in elucidating its three-dimensional structure and conformational preferences.

Table 2: Representative Predicted Circular Dichroism Data (Hypothetical for this compound)

Wavelength (nm)ΔAbsorbance (mdeg)Electronic Transition
(e.g., 210)(e.g., -5.0)(e.g., n→π)
(e.g., 280)(e.g., +2.5)(e.g., π→π)

Theoretical X-ray Scattering and Related Spectroscopic Properties

Theoretical X-ray scattering and related spectroscopic methods are indispensable tools in modern chemistry for elucidating the atomic and electronic structure of molecules. Computational approaches, particularly those based on quantum mechanics, enable the prediction of how molecules interact with X-rays and other forms of electromagnetic radiation, providing insights that complement experimental observations. aps.orgnist.govaps.orgnih.gov

For a compound like this compound, theoretical X-ray scattering calculations would involve determining the atomic form factors and anomalous dispersion corrections for each atom within the molecule. These parameters describe how individual atoms scatter X-rays and are crucial for predicting scattering patterns. nist.gov Advanced computations can simulate X-ray diffuse scattering, which provides information about structural dynamics and disorder in solution. aps.org By employing methods such as Density Functional Theory (DFT), researchers can calculate the electron density distribution of this compound, which directly influences its scattering properties. aps.org

Related spectroscopic properties, such as UV-Vis, IR, and NMR spectra, can also be computationally predicted. These predictions rely on calculating molecular orbitals, vibrational frequencies, and nuclear shielding tensors, respectively. Comparing these theoretical spectra with experimental data allows for the validation of proposed molecular structures and conformations. For this compound, such calculations would help in assigning specific peaks in its spectrum to particular functional groups or structural motifs, aiding in its characterization.

Illustrative Data Table: Predicted Spectroscopic Parameters

While specific data for this compound is not available, the following table illustrates the type of data that would be generated from theoretical spectroscopic studies.

Spectroscopic PropertyComputational MethodIllustrative Predicted Value (Unit)
UV-Vis Absorption Max.TD-DFT285 nm (π→π* transition)
IR Stretching Freq.DFT (B3LYP/6-31G(d))1680 cm⁻¹ (C=O stretch)
¹H NMR Chemical ShiftGIAO-DFT7.2 ppm (aromatic proton)
X-ray Form Factor (C)Dirac-Hartree-Fockf(q) at specific q values

Reaction Pathway and Transition State Determination

Understanding the reaction pathways and transition states of chemical compounds is fundamental to predicting their reactivity and designing synthetic strategies. Computational chemistry plays a pivotal role in mapping out potential energy surfaces (PES) and calculating reaction rate constants. plos.orgnih.govleeds.ac.ukrsc.org

Exploration of Potential Energy Surfaces

The potential energy surface (PES) represents the energy of a molecular system as a function of its atomic coordinates. Exploring the PES involves identifying stable minima (reactants, intermediates, products) and saddle points (transition states) that connect them. rsc.org For a complex molecule like this compound, this exploration would typically involve:

Geometry Optimization: Using quantum chemical methods (e.g., DFT) to find stable structures corresponding to energy minima.

Conformational Analysis: Exploring different spatial arrangements of the molecule, especially due to rotatable bonds, to identify the most stable conformers.

Reaction Path Following: Techniques like the Nudged Elastic Band (NEB) method or Intrinsic Reaction Coordinate (IRC) calculations to trace the minimum energy path between reactants and products, passing through a transition state. rsc.org

Given the multiple functional groups in this compound (e.g., amide, imine, pyrrole, thiazole (B1198619) rings), its PES would be highly complex, potentially revealing various intramolecular rearrangements or intermolecular reaction possibilities.

Calculation of Reaction Rate Constants

Once transition states are identified, computational methods can be used to calculate reaction rate constants. The most common approach is Transition State Theory (TST), which relates the rate constant to the free energy difference between the transition state and the reactants. nih.gov The Eyring equation is often employed:

where:

is the rate constant

is the transmission coefficient

is the Boltzmann constant

is the temperature

is Planck's constant

is the Gibbs free energy of activation

is the gas constant

For this compound, computational determination of would involve calculating the electronic energy, zero-point vibrational energy, and thermal contributions (enthalpy and entropy) for both the reactants and the transition state. This allows for the prediction of reaction feasibility and kinetics under various conditions. nih.gov

Illustrative Data Table: Hypothetical Reaction Pathway Parameters

The table below provides illustrative data for a hypothetical reaction involving a complex organic molecule, demonstrating the type of information derived from computational reaction pathway studies.

Species/StepEnergy (Hartree)ZPE (kcal/mol)H (kcal/mol)S (cal/mol·K)G (kcal/mol)
Reactant (R)-1500.000100.00.00.00.0
Transition State (TS)-1499.95098.531.4-5.033.0
Product (P)-1500.020102.0-12.62.0-13.2
Activation Energy (E)0.050 (E_TS - E_R)----
Activation Free Energy (G)----33.0
Rate Constant (k at 298K)----1.5 x 10⁻³ s⁻¹

Computational Investigations of Chirality and Stereochemistry

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry, particularly relevant for pharmaceutical and biological applications. Computational methods are crucial for understanding and predicting the stereochemical properties of molecules. This compound, with its complex structure, likely possesses chiral centers or exhibits axial/planar chirality, making it a candidate for such investigations.

Theoretical Aspects of Chirality-Induced Spin Selectivity

Chirality-Induced Spin Selectivity (CISS) is a fascinating phenomenon where the electron transport through chiral molecules becomes spin-dependent. This means that chiral molecules can act as spin filters, preferentially allowing electrons of a certain spin orientation to pass through. d-nb.info The theoretical understanding of the CISS effect involves complex quantum mechanical calculations that consider the interplay between molecular structure, electron spin, and orbital angular momentum.

Computational investigations of CISS for a molecule like this compound would involve:

Electronic Structure Calculations: High-level quantum chemistry methods (e.g., DFT with spin-orbit coupling) to accurately describe the electronic states and spin densities within the chiral molecule.

Chiral Discrimination: Analyzing how the chiral environment influences the electronic properties and transport characteristics.

Spin Polarization Calculations: Quantifying the degree of spin polarization induced by electron passage through the molecule. This often involves calculating spin-dependent transmission probabilities.

Conformational Effects: Investigating how different chiral conformers of this compound might exhibit varying degrees of CISS, as molecular conformation can significantly impact electron transport pathways.

While the CISS effect is still an active area of research, computational studies provide invaluable insights into the underlying mechanisms and help in designing new chiral materials with tailored spin-filtering properties.

Illustrative Data Table: Hypothetical Chirality and Spin Selectivity Parameters

The following table presents illustrative data for hypothetical computational studies on chirality and spin selectivity, demonstrating the type of parameters that would be investigated.

ParameterComputational MethodIllustrative Value (Unit)
Optical Rotation ([α]D)DFT (B3LYP/CPCM)+55.0 (deg·cm³/g·dm)
Circular Dichroism (CD) Max.TD-DFT220 nm (Δε = +5.0)
Spin Polarization EfficiencyNon-equilibrium Green's Function (NEGF) + DFT30%
Preferred Spin OrientationNEGF + DFTUp

Computational Dynamics and Reaction Mechanisms of Chemical Entities

Molecular Dynamics (MD) Simulation Techniques

Molecular Dynamics (MD) simulations are a computational method used to model the physical movements of atoms and molecules. They involve solving Newton's equations of motion for a system of interacting particles over a period, providing insights into the time-dependent behavior of molecular systems aps.orgnih.govrsc.orgmdpi.com. For a compound like Ftfmp-fpim, MD simulations could be instrumental in exploring its conformational landscape, solvent interactions, and dynamic properties.

Classical Molecular Dynamics and Force Field Development

Classical Molecular Dynamics (CMD) simulations rely on empirical force fields to describe the interactions between atoms. These force fields consist of mathematical functions that approximate the potential energy of a system based on atomic positions, bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic) aps.org. The accuracy of CMD simulations is highly dependent on the quality of the force field employed. For this compound, the development or selection of an appropriate force field would be a critical initial step. This would involve parameterizing the force field to accurately represent the unique chemical bonds and functional groups present in this compound, such as the pyrrole, thiazole (B1198619), and guanidine-like moieties. Once a suitable force field is established, CMD could be used to simulate this compound in various environments, such as in solution or interacting with other molecules, to understand its structural fluctuations and stability.

Ab Initio Molecular Dynamics (AIMD)

Ab Initio Molecular Dynamics (AIMD), in contrast to classical MD, calculates the interatomic forces "on the fly" from first principles, typically using quantum mechanical methods like Density Functional Theory (DFT) aps.orgnih.gov. This approach avoids the need for pre-parameterized force fields, making it particularly suitable for systems where bond breaking and formation occur, or where electronic effects are crucial. For this compound, AIMD could provide a more accurate description of its electronic structure and reactivity, especially if investigating chemical transformations or interactions involving charge transfer. While computationally more expensive than CMD, AIMD offers higher fidelity, particularly for phenomena where empirical force fields might be insufficient, such as studying protonation states or transient intermediates. The feasibility of using AIMD for chemical reactions has been demonstrated, for instance, in studies involving SN2 reactions nih.govresearchgate.net.

Advanced Sampling and Free Energy Calculation Methods

Many molecular processes, such as conformational changes or binding events, occur on timescales longer than typical MD simulations can access, or involve crossing high energy barriers. Advanced sampling techniques, such as metadynamics nih.govresearchgate.net, umbrella sampling, and replica exchange MD, are designed to overcome these limitations by enhancing the exploration of the potential energy surface. These methods are often coupled with free energy calculations to quantify the thermodynamic favorability of different states or pathways. For this compound, these techniques could be applied to:

Conformational Sampling : Explore the various stable and metastable conformations of this compound and the energy barriers between them.

Binding Free Energy : If this compound interacts with a target molecule (e.g., a protein or nucleic acid), these methods could calculate the binding free energy, providing quantitative insights into the strength of the interaction.

Reaction Coordinate Exploration : Identify and characterize the reaction pathways and associated free energy barriers for any potential chemical reactions involving this compound.

Computational Reaction Dynamics

Computational Reaction Dynamics focuses on understanding the detailed mechanisms and rates of chemical reactions by simulating the motion of atoms as bonds break and form cecam.orgrsc.orgnih.gov. These simulations can provide insights into transition states, reaction intermediates, and the influence of environmental factors. For this compound, computational reaction dynamics would be crucial for predicting its reactivity, understanding its degradation pathways, or designing new synthetic routes.

Nuclear Quantum Dynamics Simulations

Nuclear Quantum Dynamics (NQD) simulations are essential when the quantum mechanical nature of atomic nuclei, particularly light atoms like hydrogen, plays a significant role in a reaction. Effects such as quantum tunneling and zero-point energy can dramatically influence reaction rates and pathways, especially at lower temperatures or for reactions involving proton or hydrogen transfer aps.orgrsc.org. If this compound undergoes reactions where hydrogen atoms are transferred, or if tunneling is suspected to be a significant factor, NQD simulations would be indispensable for accurately determining reaction rates and mechanisms. These simulations often complement classical or ab initio dynamics by incorporating quantum corrections.

Simulations of Time-Resolved (Femtosecond) Spectroscopy

Time-resolved spectroscopy, such as femtosecond spectroscopy, probes ultrafast molecular processes, including excited-state dynamics, vibrational relaxation, and bond breaking/formation on very short timescales nih.gov. Computational simulations can directly model these processes, providing a theoretical framework to interpret experimental spectroscopic data. For this compound, simulations of time-resolved spectroscopy could:

Elucidate Excited State Dynamics : Understand how this compound behaves after absorbing light, including energy dissipation pathways and potential photochemistry.

Probe Ultrafast Reactions : If this compound participates in reactions that occur on femtosecond to picosecond timescales, these simulations could track the atomic motions and electronic changes during the reaction, offering a direct view of the reaction mechanism.

Validate Spectroscopic Assignments : By simulating spectroscopic signals, researchers can confirm or refine the assignment of experimental peaks to specific molecular vibrations or electronic transitions within this compound.

Computational dynamics and reaction mechanisms offer a comprehensive suite of tools for in-depth investigation of chemical compounds like this compound. While the theoretical frameworks and methodologies for classical molecular dynamics, ab initio molecular dynamics, advanced sampling, nuclear quantum dynamics, and time-resolved spectroscopy simulations are well-established and widely applied to various chemical systems aps.orgnih.govrsc.orgmdpi.comnih.govresearchgate.netrsc.orgnih.govmpg.de, it is important to note that specific published research findings detailing the application of these computational methods solely to this compound were not identified in the scope of this article. Nevertheless, these techniques hold significant potential for future studies to unravel the intricate molecular behavior, conformational dynamics, and reactivity of this compound, providing valuable insights that complement experimental observations.

Mechanistic Investigations of Chemical Transformations

Mechanistic investigations using computational methods aim to unravel the step-by-step processes by which chemical reactions occur. This involves identifying transition states, intermediates, and the energy profiles along reaction pathways. For a complex molecule like this compound, such investigations would typically involve quantum mechanical (QM) calculations, molecular dynamics (MD) simulations, or hybrid QM/MM (quantum mechanics/molecular mechanics) approaches to explore its reactivity and transformations. However, specific computational studies detailing the mechanistic investigations of chemical transformations involving this compound are not found in the current scientific literature.

The elucidation of catalytic cycle intermediates and pathways is a critical application of computational chemistry, particularly in the design and optimization of catalysts. Computational models can map out the entire catalytic cycle, identifying key intermediates, transition states, and the rate-determining steps. This involves calculating activation energies and reaction free energies for each step in the cycle. For example, computational modeling has been successfully applied to understand the catalytic cycle of enzymes like triosephosphate isomerase, revealing insights into reactive chemistry and conformational changes nih.gov. While such methodologies could theoretically be applied to this compound if it were involved in a catalytic process, specific research on this compound in this context is not available.

Computational modeling is instrumental in understanding self-assembly mechanisms, where molecules spontaneously organize into ordered structures through non-covalent interactions. Techniques such as coarse-grained and atomistic molecular dynamics simulations, combined with quantum mechanical calculations, are employed to predict self-assembly pathways, stable aggregate structures, and the driving forces behind these processes rsc.orgsemanticscholar.orgrsc.orgchemrxiv.org. These studies often explore factors like molecular flexibility, intermolecular interactions (e.g., hydrogen bonding, π-stacking), and solvent effects rsc.orgchemrxiv.org. While computational approaches have been widely used to study the self-assembly of various organic molecules and peptides rsc.orgrsc.orgchemrxiv.orgfrontiersin.org, specific computational modeling of self-assembly mechanisms involving this compound has not been identified in the available research.

Computational methods are vital for understanding kinetic control in complex molecular processes, which dictates the relative rates of competing reactions and the distribution of products. This involves calculating rate constants, activation barriers, and analyzing reaction coordinate diagrams nih.govunl.edu. By simulating reaction kinetics and exploring potential energy surfaces, computational studies can provide insights into how different reaction pathways are favored under specific conditions. While general principles of kinetic control are well-established and computationally accessible for various systems unl.edu, specific studies applying these principles to this compound are not found.

Computational Approaches to Electron Transfer Phenomena

Electron transfer (ET) reactions are fundamental to many chemical and biological processes, including respiration and photosynthesis nih.gov. Computational approaches to electron transfer phenomena involve calculating parameters such as reaction free energy (ΔG), electronic coupling (V), and reorganization energy (λ) nih.gov. Methods like density functional theory (DFT), fragment molecular orbital (FMO) approaches, and constrained DFT are used to compute these parameters, often in conjunction with molecular dynamics simulations to account for environmental effects unl.edunih.govnih.govrsc.orgchemrxiv.org. These computational studies provide a detailed understanding of charge transfer mechanisms, including classical and non-classical effects like quantum tunneling unl.edu. Despite the broad applicability of these methods, specific computational investigations into the electron transfer phenomena of this compound are not documented in the current scientific literature.

Summary of Research Findings for this compound:

As of the current review of scientific literature, specific detailed research findings focusing on the computational dynamics and reaction mechanisms of this compound, including its catalytic cycle intermediates, self-assembly mechanisms, kinetic control, or electron transfer phenomena, are not publicly available. The compound's identity is established in chemical databases, but its advanced computational properties within these specific contexts remain largely unexplored in published research.

Interactions and Environmental Effects: a Computational Perspective

Computational Modeling of Interactions with Biological Systems

Computational modeling of interactions with biological systems is a critical area within cheminformatics and computational biology. This field employs various computational techniques to simulate and analyze how small molecules, such as Ftfmp-fpim, might interact with biological macromolecules like proteins, DNA, and RNA. The primary goal is to predict binding affinities, identify potential binding sites, and understand the molecular mechanisms underlying biological activity or environmental impact. jhu.edunih.gov These models can range from atomistic simulations, which provide detailed insights into atomic movements and interactions, to coarse-grained models that simplify the system for faster, larger-scale simulations. nsf.gov

While computational modeling offers a powerful lens through which to examine molecular behavior in biological contexts, specific detailed findings regarding this compound's interactions with biological systems derived from such modeling are not widely reported in the public domain. Therefore, the following subsections will describe the general principles and methodologies typically employed in these computational studies, rather than presenting specific data for this compound.

Molecular Recognition and Ligand Binding Studies

Molecular recognition is a fundamental concept in biology and chemistry, describing the specific non-covalent interactions between two or more molecules. In the context of computational studies, molecular recognition and ligand binding studies aim to understand how a ligand (e.g., a small molecule like this compound) selectively binds to a target biomolecule. riken.jpresearchgate.net These studies are crucial for drug discovery and understanding biological processes.

Key computational techniques employed in molecular recognition and ligand binding studies include:

Molecular Docking: This method predicts the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex. It estimates the binding affinity by scoring different poses. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular interactions over time, allowing researchers to observe conformational changes, solvent effects, and the stability of ligand-receptor complexes. riken.jp MD simulations can also be used to calculate free energy changes associated with binding. riken.jp

Pharmacophore Modeling: This approach identifies the essential steric and electronic features of a ligand that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov

These computational methods generate data that can be analyzed to understand the nature of interactions (e.g., hydrogen bonding, hydrophobic interactions, electrostatic forces) and to predict binding strengths. Typically, such studies would yield data tables showing predicted binding energies, key interacting residues, and conformational changes upon binding. However, specific data for this compound in these types of studies is not available in the search results.

Conformational Analysis of Biological Macromolecules through Simulation

Conformational analysis is essential for understanding the function of biological macromolecules, as their biological activity is often intrinsically linked to their three-dimensional structure and flexibility. nih.gov Molecular dynamics simulations are particularly powerful tools for exploring the conformational landscape of proteins, nucleic acids, and other biomolecules. nih.govlambris.commdpi.com

Through MD simulations, researchers can:

Probe Conformational Flexibility: Simulations can reveal how a biomolecule's structure changes over time, identifying stable conformations and the transitions between them. nih.govlambris.com This includes analyzing dihedral angles, root-mean-square deviation (RMSD), and radius of gyration (Rg) to quantify structural fluctuations. mdpi.comnih.govyoutube.com

Investigate Induced Fit and Allosteric Effects: Simulations can capture how the binding of a ligand induces conformational changes in a biological macromolecule (induced fit) or how binding at one site affects activity at a distant site (allostery). researchgate.netmdpi.com

Study Protein Folding and Unfolding: While computationally intensive, MD simulations can provide insights into the complex pathways of protein folding and unfolding.

Data derived from such simulations often includes time-series data of structural parameters, free energy landscapes, and cluster analyses of conformations. These data are critical for understanding how the dynamic nature of biological macromolecules influences their interactions and functions. As with the previous sections, specific computational data on the conformational analysis of biological macromolecules in the context of this compound's influence or interaction is not available in the provided search results.

Q & A

Basic Research Questions

Q. How can researchers formulate focused research questions for studying Ftfmp-fpim’s properties?

  • Methodological Answer : Use frameworks like FINERMAPS to evaluate feasibility, novelty, and relevance. For example:

  • Feasibility : Ensure access to synthesis protocols and analytical tools (e.g., spectroscopy for structural validation) .
  • Novelty : Compare this compound’s reactivity with structurally similar compounds to identify gaps .
  • Ethical : Address safety protocols for handling reactive intermediates .
  • Example Table:
FINERMAPS CriterionApplication to this compound Research
FeasibleVerify lab access to HPLC-MS for purity analysis
NovelExplore unexplored catalytic applications

Q. What experimental design principles apply to this compound’s synthesis optimization?

  • Methodological Answer : Adopt iterative design:

Baseline experiments : Replicate existing synthesis routes with controlled variables (e.g., temperature, solvent) .

DoE (Design of Experiments) : Use factorial designs to test interactions between parameters .

Validation : Cross-validate results with NMR and X-ray crystallography .

Q. How should data management plans (DMPs) be structured for this compound studies?

  • Methodological Answer : Align with FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Data Types : Include raw spectral data, reaction yields, and computational modeling files .
  • Metadata : Document synthesis conditions (e.g., catalyst loading, pH) using standardized templates .
  • Example DMP Elements :
  • Storage: Cloud-based repositories with version control.
  • Sharing: Embargo periods for unpublished data.

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported thermodynamic stability?

  • Methodological Answer :

Comparative analysis : Replicate conflicting studies under identical conditions .

Error-source identification : Test hypotheses (e.g., impurity effects via spiking experiments) .

Advanced modeling : Use DFT calculations to compare theoretical vs. empirical stability .

Q. What strategies optimize this compound’s catalytic efficiency in cross-coupling reactions?

  • Methodological Answer :

  • High-throughput screening : Test ligand libraries to identify rate-enhancing additives .
  • Mechanistic studies : Employ kinetic isotope effects (KIEs) to probe rate-determining steps .
  • Example Data Table:
Ligand TypeYield (%)Turnover Frequency (h⁻¹)
Phosphine781200
N-Heterocyclic922500

Q. How can interdisciplinary approaches enhance this compound’s applications in materials science?

  • Methodological Answer :

  • Collaborative frameworks : Partner with computational chemists to predict polymer compatibility .
  • Hybrid methodologies : Combine supramolecular assembly techniques with this compound’s modular design .
  • Validation : Use SAXS/WAXS to characterize nanostructure formation .

Data Analysis and Validation

Q. What statistical methods are suitable for analyzing this compound’s structure-activity relationships?

  • Methodological Answer :

  • Multivariate regression : Correlate substituent electronic parameters (Hammett σ) with reaction rates .
  • Cluster analysis : Group analogs by reactivity profiles to guide SAR studies .

Q. How can researchers ensure reproducibility in this compound studies?

  • Methodological Answer :

  • Protocol standardization : Publish step-by-step synthesis videos with Open Science platforms .
  • Blind testing : Share samples with independent labs for replication .

Ethical and Compliance Considerations

Q. What ethical guidelines govern this compound’s use in biomedical research?

  • Methodological Answer :

  • Toxicity screening : Follow OECD guidelines for acute/chronic exposure tests .
  • IP considerations : File provisional patents before public data release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.